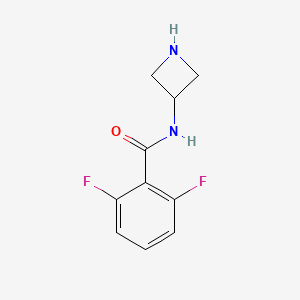
N-(azetidin-3-yl)-2,6-difluorobenzamide
概要
説明
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Azetidines are generally solid at room temperature . They have a molecular weight around 114.15 .科学的研究の応用
Anticancer Agent Development
N-(azetidin-3-yl)-2,6-difluorobenzamide derivatives have shown promise in anticancer research. For example, a study discovered a compound from a series of kinesin spindle protein (KSP) inhibitors, exhibiting both excellent biochemical potency and suitable pharmaceutical properties for clinical development. This compound induced cellular death by arresting cells in mitosis, indicating its potential as an anticancer agent (Theoclitou et al., 2011).
Drug Discovery
Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This process was used to introduce azetidine into heteroaromatic systems with significant uses in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Synthesis of Azetidin-3-yl Derivatives
Efficient approaches have been developed for installing azetidin-3-yl groups into aromatic systems. This includes a nickel-mediated alkyl-aryl Suzuki coupling, presenting a significant advancement in the synthesis of azetidin-3-yl derivatives (Duncton et al., 2008).
Antileishmanial Activity
Studies have demonstrated the potential of azetidin-3-yl derivatives in antileishmanial activity. For instance, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones showed marked improvement in anti-parasitic activity, indicating their usefulness in treating leishmaniasis (Singh et al., 2012).
Antibacterial Applications
The 2,6-difluorobenzamide structure, including the N-(azetidin-3-yl)-2,6-difluorobenzamide, has been explored for its antibacterial properties. These compounds have shown the ability to interfere with bacterial cell division by inhibiting key proteins, suggesting their potential as antibacterial drugs (Straniero et al., 2023).
作用機序
Safety and Hazards
将来の方向性
The future research directions in the field of azetidines could involve exploring their potential uses in various biological applications, given their presence in a variety of natural and synthetic products . Further studies could also focus on developing new synthesis methods and investigating their mechanisms of action in biological systems.
特性
IUPAC Name |
N-(azetidin-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVCSFPAATGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




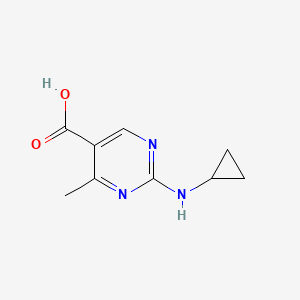
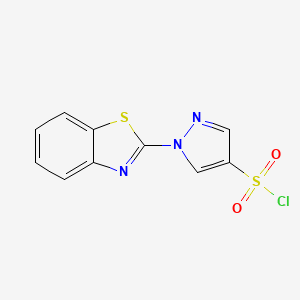
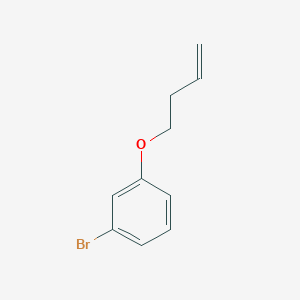


![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)
![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)
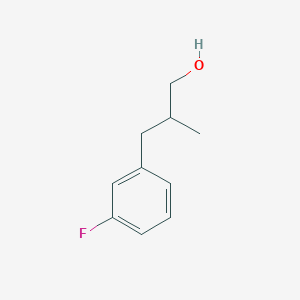
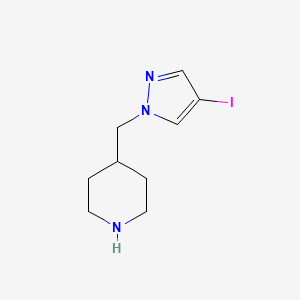
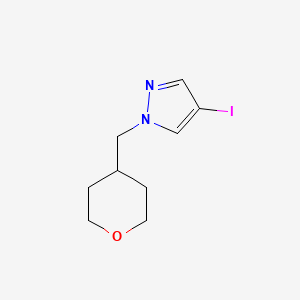
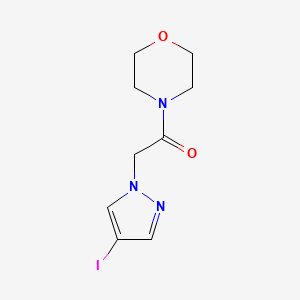
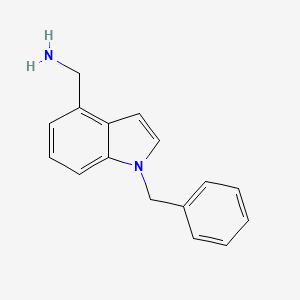
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)